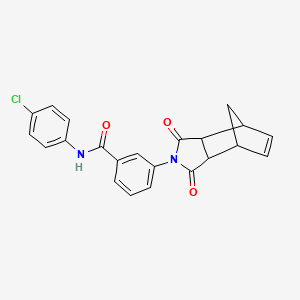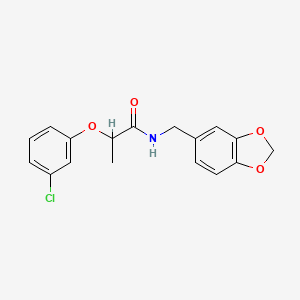![molecular formula C22H28N2O7S B4037849 4-(氨基羰基)-3-甲基-5-[(3,4,5-三乙氧基苯甲酰)氨基]-2-噻吩甲酸乙酯](/img/structure/B4037849.png)
4-(氨基羰基)-3-甲基-5-[(3,4,5-三乙氧基苯甲酰)氨基]-2-噻吩甲酸乙酯
描述
Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in medicinal chemistry and material science . This particular compound is characterized by its intricate structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.
科学研究应用
Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds or 1,4-dicarbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity. The exact industrial methods may vary depending on the specific requirements and applications of the compound.
化学反应分析
Types of Reactions
Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
作用机制
The mechanism of action of Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their medicinal properties.
Indole Derivatives: Indole-based compounds, such as tryptophan and indole-3-acetic acid, share some structural similarities and biological activities.
Uniqueness
Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-6-28-14-10-13(11-15(29-7-2)17(14)30-8-3)20(26)24-21-16(19(23)25)12(5)18(32-21)22(27)31-9-4/h10-11H,6-9H2,1-5H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVIVKITJWKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![CYCLOHEXYL[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4037767.png)
![2-oxo-2-(2-thienyl)ethyl 2-[(2-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4037787.png)

![(4-ethylbenzyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4037809.png)
![N-[(OXOLAN-2-YL)METHYL]-N'-(4-PHENYLBUTYL)ETHANEDIAMIDE](/img/structure/B4037819.png)

![2-[(CYCLOPENTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4037836.png)
![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B4037837.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B4037845.png)
![8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4037848.png)
![(4,5-DIMETHYL-3-THIENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4037857.png)
![1-cyclopropyl-4-({[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)pyrrolidin-2-one](/img/structure/B4037865.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B4037868.png)

